4-(3-Phenylbut-2-en-2-yl)aniline
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Overview
Description
4-(3-Phenylbut-2-en-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a phenyl group attached to a butenyl chain, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylbut-2-en-2-yl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the alkylation of aniline derivatives with allylic alcohols using deep eutectic solvents as green promoters .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of environmentally benign organoboron reagents and palladium catalysts makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenylbut-2-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines.
Scientific Research Applications
4-(3-Phenylbut-2-en-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: This compound can be used in the study of biological systems and as a precursor for bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Phenylbut-2-en-2-yl)aniline involves its interaction with specific molecular targets and pathways. The phenyl and aniline groups allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(3-Phenylbut-2-en-2-yl)aniline: Unique due to its specific structural arrangement and reactivity.
2-(1-Methylbut-2-en-1-yl)aniline: Another aniline derivative with different substituents, affecting its solubility and polymerization properties.
Indole derivatives: Compounds like indole-3-acetic acid share some structural similarities and have diverse biological activities.
Uniqueness
This compound stands out due to its specific combination of phenyl and aniline groups, which confer unique reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its use as a building block in complex syntheses highlight its versatility.
Properties
CAS No. |
919789-90-5 |
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Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
4-(3-phenylbut-2-en-2-yl)aniline |
InChI |
InChI=1S/C16H17N/c1-12(14-6-4-3-5-7-14)13(2)15-8-10-16(17)11-9-15/h3-11H,17H2,1-2H3 |
InChI Key |
NJKPRLQQKBRCPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C1=CC=C(C=C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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